molecular formula C7H6Br2ClN B1426584 2,4-Dibromo-6-chloro-3-methylaniline CAS No. 1195139-59-3

2,4-Dibromo-6-chloro-3-methylaniline

Cat. No. B1426584
M. Wt: 299.39 g/mol
InChI Key: SWQQKGVCPFESCT-UHFFFAOYSA-N
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Description

“2,4-Dibromo-6-chloro-3-methylaniline” is a chemical compound with the molecular formula C7H6Br2ClN. It has a molecular weight of 299.39 .


Synthesis Analysis

The synthesis of “2,4-Dibromo-6-chloro-3-methylaniline” could involve several steps. One possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method could involve a Suzuki-coupling reaction .


Molecular Structure Analysis

The InChI code for “2,4-Dibromo-6-chloro-3-methylaniline” is 1S/C7H6Br2ClN/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,11H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Chemical Reactions Analysis

“2,4-Dibromo-6-chloro-3-methylaniline” can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene, which is used as a ligand to prepare the bis-amido complex of Ti (IV) . It can also be a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dibromo-6-chloro-3-methylaniline” include a molecular weight of 299.39 . More detailed properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
    • Method : The major use of TFMP derivatives is in the protection of crops from pests .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Catalytic Application of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide

    • Field : Organic Chemistry
    • Application : This compound was used as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
    • Method : The catalyst was used in a condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .
    • Results : The catalyst was found to be highly efficient for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .

Safety And Hazards

The safety data sheet for “2,4-Dibromo-6-chloro-3-methylaniline” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to use personal protective equipment when handling it .

Future Directions

The future directions for “2,4-Dibromo-6-chloro-3-methylaniline” could involve its use in the synthesis of new compounds and in various chemical reactions. It could also be used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic chemicals .

properties

IUPAC Name

2,4-dibromo-6-chloro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClN/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQKGVCPFESCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-chloro-3-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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